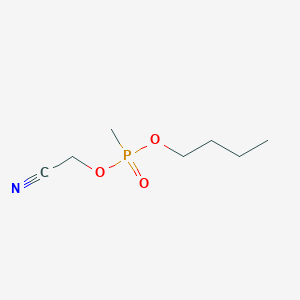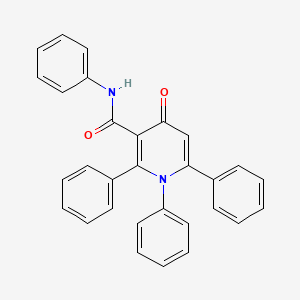
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide is a complex organic compound that belongs to the class of nicotinamides It is characterized by its unique structure, which includes a dihydro-oxo-nicotinamide core substituted with four phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide typically involves multi-step organic reactions. One common method includes the condensation of nicotinamide derivatives with phenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydro-4-oxo-7-pyridyl-3-quinolinecarboxylic acid: This compound shares a similar dihydro-oxo core but differs in its substituents and overall structure.
4-Hydroxy-2-quinolones: These compounds have a similar quinolone core but differ in their functional groups and biological activities.
Uniqueness
1,4-Dihydro-4-oxo-N,1,2,6-tetraphenylnicotinamide is unique due to its specific substitution pattern with four phenyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
59541-92-3 |
|---|---|
Formule moléculaire |
C30H22N2O2 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
4-oxo-N,1,2,6-tetraphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C30H22N2O2/c33-27-21-26(22-13-5-1-6-14-22)32(25-19-11-4-12-20-25)29(23-15-7-2-8-16-23)28(27)30(34)31-24-17-9-3-10-18-24/h1-21H,(H,31,34) |
Clé InChI |
FEYBKXCWYSNHPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


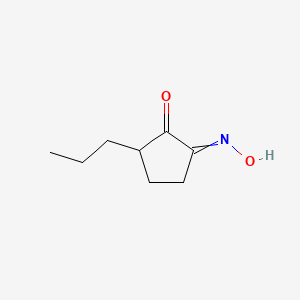
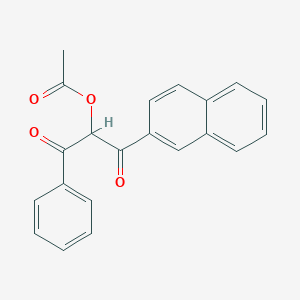
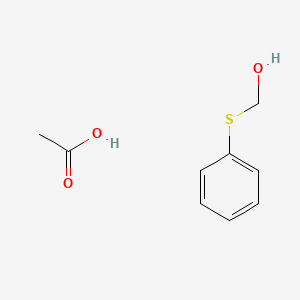
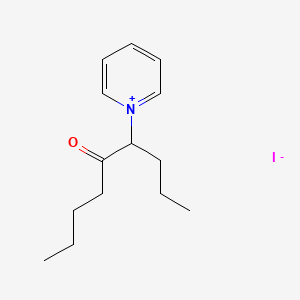

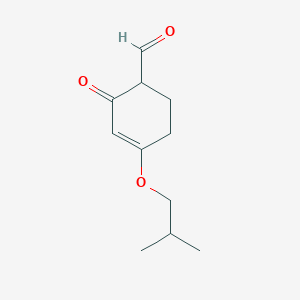
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
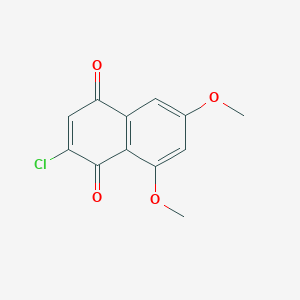
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)


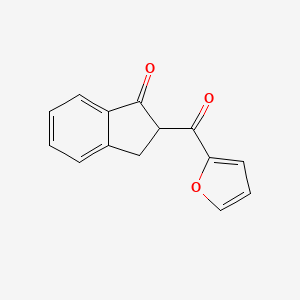
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
